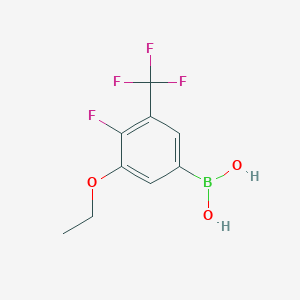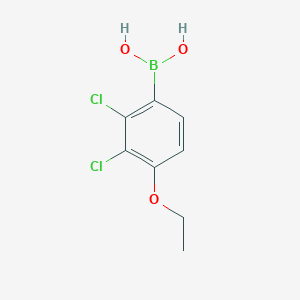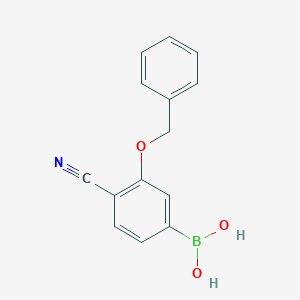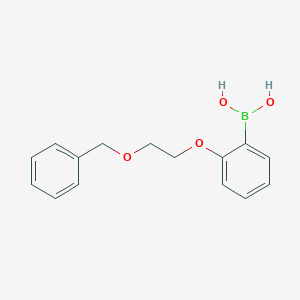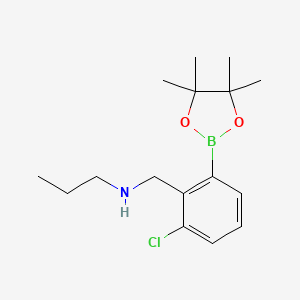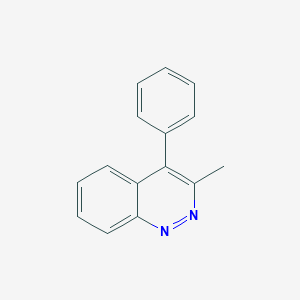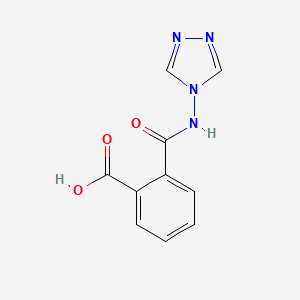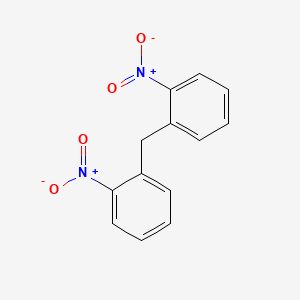![molecular formula C12H26O5 B3060365 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol CAS No. 30242-05-8](/img/structure/B3060365.png)
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol
概要
説明
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol is a chemical compound with the molecular formula C18H38O7 and a molecular weight of 366.49 g/mol . It is a polyether compound characterized by multiple propoxy groups and a terminal hydroxyl group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
準備方法
The synthesis of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol involves the stepwise addition of propylene oxide to a starting alcohol, typically under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of the alcohol attacks the epoxide ring of propylene oxide, resulting in the formation of the polyether chain . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving polyether substrates.
Medicine: Research into drug delivery systems may utilize this compound due to its polyether structure, which can enhance solubility and stability of certain drugs.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The polyether chain can also interact with hydrophobic regions of proteins or membranes, affecting their structure and dynamics .
類似化合物との比較
Similar compounds to 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol include:
Tetrapropylene glycol (TePG): This compound has a similar polyether structure but with fewer propoxy groups.
Hexapropylene glycol: Another polyether compound with a different number of propoxy groups.
The uniqueness of this compound lies in its specific chain length and the presence of multiple hydroxyl groups, which can influence its reactivity and interactions in various applications.
特性
IUPAC Name |
3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYDJBBYFFAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331073 | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30242-05-8 | |
| Record name | NSC361615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)
